molecular formula C17H16BrN3O4 B391429 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol

2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol

Cat. No.: B391429
M. Wt: 406.2g/mol
InChI Key: CBEHOFVPOBZZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a morpholine ring, and a nitro group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol typically involves multiple steps, starting with the preparation of the core cyclohexadienone structure. The bromination of the cyclohexadienone is followed by the introduction of the morpholine and aniline groups through nucleophilic substitution reactions. The nitro group is then added via nitration reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a wide range of substituted cyclohexadienone derivatives.

Scientific Research Applications

2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique functional groups.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.

    Latanoprost Related Compound E: A prostaglandin analog with different functional groups but similar complexity.

Uniqueness

2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol is unique due to its combination of bromine, nitro, and morpholine groups, which provide a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16BrN3O4

Molecular Weight

406.2g/mol

IUPAC Name

2-bromo-6-[(4-morpholin-4-ylphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C17H16BrN3O4/c18-16-10-15(21(23)24)9-12(17(16)22)11-19-13-1-3-14(4-2-13)20-5-7-25-8-6-20/h1-4,9-11,22H,5-8H2

InChI Key

CBEHOFVPOBZZMW-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O

Origin of Product

United States

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